tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
CAS No.: 1443981-42-7
Cat. No.: VC2965726
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate - 1443981-42-7](/images/structure/VC2965726.png)
Specification
CAS No. | 1443981-42-7 |
---|---|
Molecular Formula | C13H21NO4 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate |
Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(15)14-10(7-9-16-4)11-6-5-8-17-11/h5-6,8,10H,7,9H2,1-4H3,(H,14,15) |
Standard InChI Key | DTCPYAYFIIDLFG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1 |
Introduction
Chemical Structure and Physical Properties
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate (CAS: 2177266-42-9) is a carbamate derivative characterized by a furan ring and a methoxypropyl side chain. The compound possesses the molecular formula C₁₃H₂₁NO₄, with a calculated molecular weight of 255.31 g/mol . The structure features a carbamate functional group (R-NH-C(=O)-OR') where the R group is the [1-(furan-2-yl)-3-methoxypropyl] moiety and the R' group is a tert-butyl unit.
Key Structural Elements
The compound consists of several key structural components:
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A furan-2-yl heterocyclic ring
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A methoxypropyl side chain
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A carbamate functional group
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A tert-butyl protecting group
This specific arrangement contributes to the compound's unique chemical and physical properties. The presence of the tert-butyl group makes the carbamate function as a protecting group for the nitrogen atom, a common strategy in organic synthesis.
Physical Properties
Structural Relationship with Related Compounds
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate shares structural similarities with several related compounds, allowing for comparative analysis of its properties and potential applications.
Comparison with tert-butyl N-[1-(furan-2-yl)-3-hydroxypropyl]carbamate
The hydroxyl analog, tert-butyl N-[1-(furan-2-yl)-3-hydroxypropyl]carbamate (CAS: 1149755-80-5), differs only in the terminal functional group of the propyl chain, featuring a hydroxyl group instead of a methoxy group . This slight modification affects the compound's physical properties:
Property | tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate | tert-butyl N-[1-(furan-2-yl)-3-hydroxypropyl]carbamate |
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Molecular Formula | C₁₃H₂₁NO₄ | C₁₂H₁₉NO₄ |
Molecular Weight | 255.31 g/mol | 241.28 g/mol |
Predicted Density | Not specified | 1.123±0.06 g/cm³ |
Predicted Boiling Point | Not specified | 368.7±37.0 °C |
Predicted pKa | Not specified | 11.55±0.46 |
Comparison with tert-butyl N-(furan-2-ylmethyl)carbamate
Another related compound is tert-butyl N-(furan-2-ylmethyl)carbamate (CAS: 178918-29-1), which has a simpler structure lacking the propyl spacer . This structural difference significantly affects the spatial arrangement and reactivity of the molecule:
Property | tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate | tert-butyl N-(furan-2-ylmethyl)carbamate |
---|---|---|
Molecular Formula | C₁₃H₂₁NO₄ | C₁₀H₁₅NO₃ |
Molecular Weight | 255.31 g/mol | 197.23 g/mol |
Structure | Contains 3-methoxypropyl chain | Direct attachment of carbamate to furan-2-ylmethyl group |
Comparison with tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate
tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate (CAS: 1159734-58-3) represents another structural variant, where the linear chain is replaced by a cyclopropyl ring . This cyclic constraint introduces rigidity to the molecular framework:
Property | tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate | tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate |
---|---|---|
Molecular Formula | C₁₃H₂₁NO₄ | C₁₂H₁₇NO₃ |
Molecular Weight | 255.31 g/mol | 223.27 g/mol |
Structure | Flexible methoxypropyl chain | Rigid cyclopropyl ring |
Hazard Information | Not specified | Warning; H302; P264-P270-P301+P312-P330-P501 |
Chemical Reactivity and Functional Properties
Reactivity of Key Functional Groups
The reactivity of tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate is determined by its constituent functional groups:
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Furan Ring: The furan heterocycle is electron-rich and susceptible to electrophilic aromatic substitution. It can participate in Diels-Alder reactions as a diene.
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Carbamate Group: The carbamate functionality serves as a protecting group for the nitrogen atom. The tert-butyl carbamate (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).
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Methoxy Group: The methoxy terminus provides a potential site for further functionalization through demethylation or nucleophilic substitution reactions.
Acid-Catalyzed Deprotection
Based on related compounds, the tert-butyl carbamate group can be cleaved under acidic conditions. For example, deprotection of tert-butyl ((benzyl(3-methoxypropyl)(methyl)silyl)methyl)(tosyl)carbamate was achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature . This reaction removes the tert-butyl group, releasing the free amine which can then participate in further reactions.
Analytical Characterization
Chromatographic Analysis
Based on analytical methods used for related carbamate compounds, tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate would likely be analyzed using:
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High-Performance Liquid Chromatography (HPLC): Suitable for purity determination and quantitative analysis
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS): For structural confirmation and mass spectral analysis
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